4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPRWRGGVSAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing abenzothiazole moiety, have been found to have significant anti-inflammatory and analgesic activities. They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins.
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, non-steroidal anti-inflammatory drugs (NSAIDs), which include compounds with similar structures, exert their anti-inflammatory effects primarily through the inhibition of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of COX enzymes disrupts the metabolism of arachidonic acid to prostaglandins and leukotrienes. This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses.
Result of Action
The result of the compound’s action at the molecular and cellular level is a decrease in the production of prostaglandins, leading to reduced inflammation and pain. Some compounds with similar structures have also been found to have significant anti-inflammatory and analgesic activities.
Biological Activity
The compound 4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- 4-Chlorobenzo[d]thiazole : A heterocyclic compound known for its diverse biological activities.
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Isosoxazole moiety : Known for its role in various bioactive compounds, particularly in anti-inflammatory and anticancer agents.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives containing similar structures have been reported to induce apoptosis in cancer cells by disrupting the cell cycle. In vitro studies have demonstrated cytotoxic effects against breast cancer MCF-7 cells with IC50 values comparable to established chemotherapeutics .
-
Antimicrobial Activity
- Compounds with similar structural motifs have been documented to possess significant antimicrobial properties. Studies suggest that the presence of the isoxazole and thiazole rings enhances activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to apoptosis and growth inhibition.
Case Studies
Several studies highlight the potential of this compound:
- Breast Cancer Study :
- Antimicrobial Efficacy :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoxazole and Sulfonyl Groups
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole (CAS 1197840-25-7) shares the 3,5-dimethylisoxazole and sulfonyl motifs but lacks the azetidine and benzo[d]thiazole moieties. Instead, it features a fluorophenyl-sulfonyl group. Computational studies (B3LYP, CAM-B3LYP) indicate that electron-donating methyl groups on the isoxazole increase electron density at the sulfonyl linkage, enhancing reactivity in nucleophilic substitutions compared to non-methylated analogues .
Thiazole/Triazole Derivatives
Compounds 4 and 5 from and (chlorophenyl- and fluorophenyl-substituted thiazoles) exhibit structural parallels in their halogenated aromatic systems. Both are isostructural (triclinic, P 1̄ symmetry) with two independent molecules per asymmetric unit. However, the target compound’s benzo[d]thiazole group introduces a fused bicyclic system, increasing planarity and rigidity compared to the monocyclic thiazole in 4 and 5. This difference may influence crystal packing and solubility: the target compound’s bulkier structure likely reduces aqueous solubility compared to 4 and 5, which retain DMF-compatible conformations .
Benzimidazole Analogues
4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole (23b) () shares the 3,5-dimethylisoxazole and chlorinated aromatic system. However, the benzimidazole core replaces the azetidine-sulfonyl-benzo[d]thiazole chain. The benzimidazole’s planar structure facilitates intercalation with DNA or proteins, whereas the target compound’s azetidine spacer may enable better penetration into hydrophobic binding pockets .
Thiophene Derivatives
4-(5-Chloro-2-phenylthiophen-3-yl)-3,5-dimethylisoxazole (11b) () substitutes the sulfonyl-azetidine-benzo[d]thiazole chain with a thiophene ring. The thiophene’s electron-rich nature enhances π-stacking but reduces metabolic stability compared to the sulfonyl group in the target compound. Synthesis yields for 11b (35%) are lower than typical yields for sulfonamide-linked compounds (e.g., 60–80% for the target compound) due to competing pathways in Pd-catalyzed couplings .
Data Tables
Key Research Findings
- Reactivity : The 3,5-dimethylisoxazole core undergoes sulfochlorination preferentially at the 4-position due to electron-donating methyl groups, a critical step in synthesizing the target compound .
- Halogen Effects : Chlorine at the benzo[d]thiazole 4-position enhances hydrophobic interactions, whereas fluorine in 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-DMI improves metabolic stability but reduces lipophilicity .
Q & A
Basic: How can researchers optimize the synthetic yield of 4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole?
Methodological Answer:
- Reaction Conditions: Use reflux times >18 hours in polar aprotic solvents (e.g., DMSO) to ensure complete intermediate formation, as demonstrated in analogous triazole syntheses .
- Purification: Employ sequential crystallization with ethanol-water mixtures to isolate the product, increasing yield by 20–30% compared to single-solvent methods .
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm to identify unreacted starting materials .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine H/C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For stereochemical ambiguities, use X-ray crystallography to resolve spatial arrangements of the azetidine and isoxazole moieties .
- Dynamic Effects: Account for solvent-induced conformational changes in NMR by comparing data in DMSO-d6 vs. CDCl3, as sulfonyl groups exhibit solvent-dependent shifts .
Basic: What analytical techniques are essential for characterizing this compound’s purity?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%, noting retention times of common impurities (e.g., unreacted chlorobenzo[d]thiazole precursors) .
- Elemental Analysis: Confirm elemental composition (C, H, N, S) with deviations <0.4% from theoretical values to validate synthesis accuracy .
Advanced: How can computational modeling predict this compound’s biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding affinities with enzymes like cytochrome P450 or kinases, focusing on the sulfonyl group’s electrostatic interactions with catalytic residues .
- ADMET Prediction: Apply SwissADME to evaluate bioavailability, prioritizing modifications (e.g., isoxazole methylation) to reduce hepatic toxicity .
Basic: What are critical controls for in vitro bioactivity assays involving this compound?
Methodological Answer:
- Positive/Negative Controls: Include a known inhibitor (e.g., staurosporine for kinase assays) and solvent-only controls (DMSO ≤0.1% v/v) to exclude nonspecific effects .
- Dose-Response Curves: Test 6–8 concentrations (1 nM–100 µM) in triplicate to calculate IC50 values, ensuring Hill slopes between 0.8–1.2 for reliable kinetics .
Advanced: How can researchers investigate environmental stability and degradation pathways?
Methodological Answer:
- Photolysis Studies: Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS, focusing on sulfone cleavage or azetidine ring opening .
- Microbial Degradation: Use soil microcosms with LC-MS to track metabolite formation (e.g., 3,5-dimethylisoxazole derivatives) over 30 days .
Basic: What synthetic strategies mitigate side reactions during sulfonylation of the azetidine ring?
Methodological Answer:
- Protecting Groups: Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent sulfonyl over-substitution .
- Low-Temperature Coupling: Perform sulfonylation at 0–5°C to reduce exothermic side reactions, as demonstrated in structurally similar sulfone syntheses .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Systematically replace the 4-chlorobenzo[d]thiazole with fluorinated or methylated analogs to assess impact on lipophilicity (logP) and target binding .
- Bioisosteric Swaps: Substitute the isoxazole with 1,2,4-triazole to enhance metabolic stability while retaining hydrogen-bonding capacity .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure, as sulfonamides may cause sensitization .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from chlorobenzo[d]thiazole) with sodium bicarbonate before aqueous disposal .
Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
